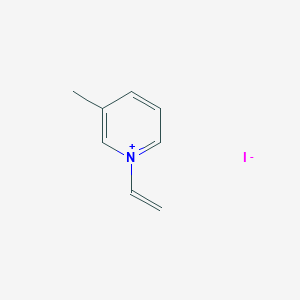

1-Ethenyl-3-methylpyridin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

89932-39-8 |

|---|---|

Molecular Formula |

C8H10IN |

Molecular Weight |

247.08 g/mol |

IUPAC Name |

1-ethenyl-3-methylpyridin-1-ium;iodide |

InChI |

InChI=1S/C8H10N.HI/c1-3-9-6-4-5-8(2)7-9;/h3-7H,1H2,2H3;1H/q+1;/p-1 |

InChI Key |

PARAQHPVCSIULC-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C[N+](=CC=C1)C=C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyl 3 Methylpyridin 1 Ium Iodide and Analogous Vinylpyridinium Salts

Quaternization Strategies via N-Alkylation with Ethenyl-Containing Electrophiles

Quaternization, the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, is the fundamental strategy for synthesizing pyridinium (B92312) salts. This typically involves the reaction of a pyridine (B92270) derivative with an alkylating agent, such as an alkyl halide. quimicaorganica.org

The most direct conceptual route to 1-ethenyl-3-methylpyridin-1-ium iodide is the N-alkylation of 3-methylpyridine (B133936) with an ethenyl electrophile, such as vinyl iodide. This reaction follows the general principle of nucleophilic attack by the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the vinyl halide. quimicaorganica.org

This direct vinylation, a variation of the Menshutkin reaction, would theoretically proceed as follows:

Reaction Scheme: 3-Methylpyridine + Vinyl Iodide → this compound

While straightforward, the reactivity of vinyl halides in such SN2-type reactions can be lower compared to saturated alkyl halides, potentially requiring more forcing conditions. The efficiency of this direct approach is influenced by factors like steric hindrance on the pyridine ring and the specific reactivity of the ethenyl-containing electrophile. nih.gov

A more common and often more efficient strategy involves a two-step sequential synthesis. This method first activates the pyridine ring through quaternization with a simple alkyl halide, followed by the introduction of the vinyl group.

Step 1: Quaternization with Iodomethane (B122720) The initial step is the quaternization of 3-methylpyridine with an excess of iodomethane (methyl iodide). researchgate.netmdpi.com This reaction is typically performed in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, and may be heated to ensure complete conversion. mdpi.comresearchgate.net The product of this step is 1,3-dimethylpyridin-1-ium iodide.

Step 2: Introduction of the Ethenyl Group The methyl group at the 1-position of the 1,3-dimethylpyridin-1-ium iodide is now acidic due to the positive charge on the adjacent nitrogen atom. Treatment with a base can deprotonate this methyl group to form a reactive pyridinium ylide intermediate. This ylide can then act as a nucleophile in a condensation reaction with an appropriate one-carbon aldehyde, such as formaldehyde, to form the ethenyl group.

An analogous reaction has been successfully used to synthesize stilbene-like pyridinium salts. For instance, 1,2-dimethylpyridinium iodide reacts with 4-methoxy benzaldehyde (B42025) in the presence of a catalytic amount of piperidine (B6355638) in hot methanol (B129727) to yield 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide. nih.gov Applying this principle, the reaction to form the target compound would proceed by reacting 1,3-dimethylpyridin-1-ium iodide with formaldehyde.

Advanced Synthetic Techniques and Methodological Innovations in Pyridinium Salt Formation

To overcome the limitations of conventional heating, such as long reaction times and potential side reactions, several advanced techniques have been developed to enhance the efficiency and environmental friendliness of pyridinium salt synthesis. srce.hr

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the quaternization of pyridines. srce.hrresearchgate.net Microwave-assisted synthesis utilizes the efficient heating of the reaction mixture through dielectric loss, leading to rapid temperature increases and significantly reduced reaction times compared to conventional methods. mdpi.comnih.gov This technique often results in higher product yields and improved purity. srce.hr For example, the synthesis of chiral pyridinium salts via Zincke's reaction showed marked yield enhancements and shorter reaction times under microwave heating. researchgate.net Similarly, syntheses of various pyridinium derivatives have demonstrated that the microwave method is significantly faster and provides higher yields than conventional approaches. srce.hr

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding), offers a green alternative to traditional solvent-based syntheses. srce.hrrsc.org Liquid-assisted grinding (LAG) is a common mechanochemical technique where reactants are ground together in a mortar and pestle or a ball mill with a minimal amount of liquid. srce.hr This method has been successfully applied to the preparation of quaternary pyridinium salts. The small amount of liquid facilitates the interaction between solid reactants, enhancing the reaction rate. srce.hr This approach aligns with the principles of green chemistry by minimizing or eliminating the use of bulk solvents. srce.hrnih.gov

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. The formation and collapse of these microbubbles create localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate chemical reactions. nih.govnih.gov The application of ultrasound irradiation to the synthesis of pyridinium salts has been shown to lead to higher yields in considerably less time than conventional heating methods. nih.govmdpi.comresearchgate.net This technique provides an efficient and eco-friendly procedure for nucleophilic alkylation reactions. srce.hrnih.gov

Table 1: Comparison of Synthetic Methods for Pyridinium Salt Formation This table provides a comparative overview of different synthetic techniques used for quaternization reactions, based on findings from studies on analogous compounds. srce.hr

| Method | Typical Solvent | Advantage | Disadvantage | Typical Yield Range | Ref. |

| Conventional Heating | Acetone | Simple setup | Long reaction times, lower yields | 55-85% | srce.hr |

| Microwave-Assisted | Acetone | Very short reaction times, high yields | Requires specialized equipment | 85-98% | srce.hr |

| Ultrasound Irradiation | Acetonitrile | Short reaction times, high yields | Requires sonicator | 70-95% | srce.hrnih.gov |

| Mechanochemistry (LAG) | Minimal Ethanol | Environmentally friendly (low solvent) | May not be suitable for all substrates | Moderate to excellent | srce.hr |

Refinement of Purification and Isolation Techniques for Pyridinium Iodide Salts

The purification and isolation of pyridinium iodide salts are critical steps in their synthesis, ensuring the removal of unreacted starting materials, byproducts, and other impurities. The refinement of these techniques is essential for obtaining high-purity compounds suitable for their intended applications.

A widely used method for the purification of pyridinium iodide salts is recrystallization. In the synthesis of 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide, the crude product was recrystallized from methanol by slow evaporation of the solvent at room temperature. nih.gov This technique allows for the formation of well-defined crystals, which are indicative of high purity. The solid product obtained after refluxing is often filtered and washed with a cold solvent, such as ethanol, to remove soluble impurities before recrystallization. nih.gov

Another common purification technique is washing the crude product with a suitable solvent. For example, in the synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide, the crystalline product was filtered off and washed with diethyl ether before being dried. nih.gov This washing step helps to remove non-polar impurities.

Column chromatography is also a powerful tool for the purification of pyridinium salts, particularly for separating complex mixtures. In the synthesis of 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide, the crude product was purified by column chromatography using a hexane/ethyl acetate (B1210297) solvent system. mdpi.com

The choice of purification technique depends on the physical and chemical properties of the target pyridinium salt and the impurities present. A combination of these methods is often employed to achieve the desired level of purity.

| Purification Technique | Description | Application Example |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals. | Recrystallization from methanol for 2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide monohydrate. nih.gov |

| Solvent Washing | Washing the solid product with a solvent in which the impurities are soluble but the product is not. | Washing with diethyl ether for 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide. nih.gov |

| Column Chromatography | Separating compounds based on their differential adsorption onto a stationary phase. | Purification of 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide using hexane/ethyl acetate. mdpi.com |

Table 2: Common Purification Techniques for Pyridinium Iodide Salts

Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound “this compound” in the context of its reactivity and reaction mechanisms as outlined in the user's request. Searches for its role as a radical precursor, its electrophilic character, and its participation in cross-coupling reactions such as the Suzuki-Miyaura reaction did not yield any relevant results.

The performed searches focused on the following areas:

Radical and Electrophilic Reactivity: Inquiries into the radical and electrophilic properties of this compound did not provide any specific studies or data. General information on the reactivity of pyridinium cations and ethenyl moieties is available, but literature directly addressing this specific compound is absent.

Cross-Coupling Reactions: No publications were identified that describe the use of this compound as a substrate in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions. Consequently, information regarding the optimization of catalytic conditions, ligand systems, substrate scope, and regioselectivity for this particular compound is not available.

Due to the lack of specific research findings on "this compound," it is not possible to generate the requested article with the required scientifically accurate and detailed content for each specified section and subsection. The existing body of scientific literature does not appear to cover the elucidation of this compound's reactivity and reaction mechanisms in the manner requested.

Elucidation of Reactivity and Reaction Mechanisms of 1 Ethenyl 3 Methylpyridin 1 Ium Iodide

Reactions Involving the Ethenyl Moiety

Dimerization and Oligomerization Processes of N-Vinylpyridinium Salts

N-vinylpyridinium salts, including 1-ethenyl-3-methylpyridin-1-ium iodide, exhibit a notable tendency to undergo dimerization and oligomerization reactions under various conditions. These processes are driven by the electrophilic nature of the vinyl group, which is activated by the positively charged pyridinium (B92312) ring.

Reductive Dimerization to Form Conjugated Diene Structures

A significant reaction pathway for N-vinylpyridinium salts is their reductive dimerization to yield symmetrical conjugated diene structures. Specifically, N-vinylpyridinium tetrafluoroborate (B81430) salts have been shown to be effective reagents for the synthesis of symmetrical (2E,4E)-1,6-dioxo-2,4-dienes. nih.govquimicaorganica.org This transformation is typically catalyzed by a palladium(0) complex. In the course of investigating Suzuki cross-coupling reactions, it was observed that changing the phosphine (B1218219) ligand from tricyclohexylphosphine (B42057) (PCy₃) to triphenylphosphine (B44618) (PPh₃) suppressed the cross-coupling and instead promoted the reductive dimerization, yielding the diene dione (B5365651) product in good yield. nih.govnih.gov

The reaction proceeds, presumably, via a reductive coupling mechanism. nih.gov This method is advantageous as the starting N-vinylpyridinium salts are often crystalline, air-stable, and non-hygroscopic, making them convenient to handle. The resulting symmetrical diene diones are valuable synthetic intermediates for constructing various five-membered heterocycles such as furans, pyrroles, and thiophenes. nih.govresearchgate.net

The general applicability of this palladium-catalyzed method has been demonstrated for a range of alkyl-substituted N-vinylpyridinium salts, providing a facile route to isomerically pure 1,6-dioxo-2,4-dienes. nih.gov

Stereoselective and Regioselective Control in Dimerization Reactions

The palladium(0)-catalyzed reductive dimerization of N-vinylpyridinium salts demonstrates a high degree of stereochemical and regiochemical control. The process yields symmetrical (2E,4E)-1,6-dioxo-2,4-dienes as single, isomerically pure products. nih.govquimicaorganica.org This stereoselectivity is a key feature of the reaction, avoiding the formation of mixtures of olefinic regio- and stereoisomers that can occur with other synthetic methods. nih.gov

The optimization of reaction conditions, including the choice of phosphine ligand, solvent, and temperature, is crucial for achieving high yields and maintaining selectivity. For instance, a 7:3 mixture of THF:water was found to be a beneficial solvent system for improving yields across various substrates. nih.govresearchgate.net The reaction represents a general and practical one-step method for the stereo- and regioselective synthesis of these valuable diene structures from readily available ynones and pyridinium salts. nih.govrsc.org

The table below summarizes the outcomes of the reductive dimerization for different N-vinylpyridinium salt precursors.

| N-Vinylpyridinium Salt Precursor (Ynone) | Resulting (2E,4E)-1,6-Dioxo-2,4-diene Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Nonyn-2-one | (6E,8E)-Tetradeca-6,8-diene-5,10-dione | 75 | nih.gov |

| 1-Cyclohexylprop-2-yn-1-one | (2E,4E)-1,6-Dicyclohexylhexa-2,4-diene-1,6-dione | 71 | nih.gov |

| 1-Phenylprop-2-yn-1-one | (2E,4E)-1,6-Diphenylhexa-2,4-diene-1,6-dione | 68 | nih.gov |

| 4,4-Dimethyl-1-phenylpent-2-yn-1-one | (2E,4E)-2,2,9,9-Tetramethyl-1,10-diphenyldeca-2,4-diene-1,6-dione | 65 | nih.gov |

Nucleophilic and Electrophilic Addition Reactions to the Ethenyl Group

The ethenyl (vinyl) group of this compound is highly susceptible to both nucleophilic and electrophilic addition reactions due to the strong electron-withdrawing effect of the adjacent positively charged pyridinium nitrogen. This polarization renders the β-carbon of the vinyl group electrophilic and the double bond reactive towards electrophiles.

As a Michael acceptor, the electron-deficient double bond readily undergoes conjugate addition with a variety of nucleophiles. acs.org This includes reactions with soft nucleophiles like amines and stabilized carbanions. The aza-Michael-type addition of secondary amines to vinylpyridines, a closely related substrate class, has been explored, yielding β-aminoethylpyridine derivatives. researchgate.net For N-vinylpyridinium salts, this reactivity is enhanced, making them excellent substrates for Michael additions. acs.org

The ethenyl group can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While unactivated vinylpyridines can undergo thermal Diels-Alder reactions, the yields are often low. nih.gov However, the reactivity can be significantly enhanced through Lewis acid activation. nih.govdigitellinc.com Complexation of a Lewis acid to the pyridinium nitrogen would further increase the electron-withdrawing nature of the ring, activating the vinyl group for cycloaddition with dienes. This approach allows for reactions to proceed at lower temperatures and with greater efficiency and selectivity, providing access to complex cyclohexyl-appended pyridinium structures. nih.govdigitellinc.com

Nucleophilic Substitution Patterns on the Pyridinium Ring

The pyridinium ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). orgsyn.orgnih.gov The positive charge on the nitrogen atom makes the ring electron-deficient, facilitating attack by nucleophiles. For a 3-substituted pyridinium ion, nucleophilic attack is generally directed to the C2, C4, and C6 positions. In the case of this compound, the primary sites for nucleophilic attack are the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para to the nitrogen).

Studies on the SNAr reactions of ring-substituted N-methylpyridinium compounds with nucleophiles like piperidine (B6355638) have revealed mechanistic details. chemrxiv.orgacs.org Unlike typical SNAr reactions where the addition of the nucleophile is rate-determining, for pyridinium ions, the mechanism can involve a rate-determining deprotonation of the substrate-nucleophile addition intermediate. chemrxiv.orgacs.org This leads to a different leaving group order of reactivity (e.g., CN > F ~ Cl ~ Br ~ I) compared to the typical element effect (F > Cl > Br > I) observed in many SNAr reactions. chemrxiv.org Nucleophilic addition can also lead to stable dihydropyridine (B1217469) products, which can then be oxidized to furnish the substituted pyridine (B92270). nih.govdatapdf.com

Photocatalyzed and Metal-Catalyzed Transformations Mediated by Pyridinium Species

Pyridinium salts have emerged as highly versatile species in modern organic synthesis, particularly in photocatalyzed and metal-catalyzed transformations. acs.org Their enhanced reactivity compared to neutral pyridines allows for a wide range of functionalization reactions under mild conditions. nih.govacs.org N-functionalized pyridinium salts can serve as radical precursors or as pyridine surrogates, enabling novel reactivity patterns. digitellinc.comacs.org

Visible-light photoredox catalysis is a powerful tool for activating pyridinium salts. nih.gov Through single-electron reduction, pyridinium ions can generate highly reactive pyridinyl radicals. These radicals can then participate in various coupling reactions. For instance, employing quinolinone as an organic photocatalyst, phosphinoyl and carbamoyl (B1232498) radicals can be generated and reacted with pyridinium derivatives under transition-metal-free conditions. Another strategy involves the formation of light-absorbing electron donor-acceptor (EDA) complexes between pyridinium salts and electron-rich donors, which can initiate reactions even without an external photocatalyst. nih.govdigitellinc.comacs.org

Applications in Site-Selective Pyridine C-H Functionalization

A significant application of these catalyzed transformations is the site-selective C-H functionalization of pyridines. The use of N-functionalized pyridinium salts is a powerful strategy to overcome the long-standing challenge of controlling regioselectivity in reactions like the Minisci-type functionalization, which often gives mixtures of C2 and C4 isomers under strongly acidic conditions. nih.govacs.org

By converting the pyridine to a pyridinium salt, such as this compound, non-classical Minisci-type reactions can be achieved with exquisite regiocontrol under mild, acid-free conditions. nih.govdigitellinc.com The choice of radical source, photocatalyst, and reaction conditions can selectively direct functionalization to either the C2 or C4 position.

For example, visible-light-induced β-carbonyl alkylation at the C4 position of N-amidopyridinium salts has been achieved with high selectivity using cyclopropanols as the radical source. In another study, the site-selectivity was switched between C2 and C4 by changing the radical coupling partner: phosphinoyl radicals afforded C4-functionalized products, while carbamoyl radicals selectively yielded C2 products. This control is attributed to electrostatic interactions between the incoming radical and the pyridinium substrate. digitellinc.com These methods are suitable for the late-stage functionalization of complex, bioactive molecules. digitellinc.com

The following table details examples of site-selective C-H functionalization reactions mediated by pyridinium species.

| Functionalization Type | Position | Radical Source | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Carbamoylation | C2 | Formamides | Quinolinone photocatalyst, visible light | Electrostatic interaction directs radical to C2. | |

| Phosphonylation | C4 | Dialkyl phosphine oxides | Quinolinone photocatalyst, visible light | Steric hindrance of phosphorus prevents C2 attack. | |

| β-Carbonyl Alkylation | C4 | Cyclopropanols | Visible light, N-amidopyridinium salts | High C4 selectivity via β-carbonyl radical addition. | |

| Trifluoromethylative Pyridylation | C2 | Unactivated Alkenes / CF₃ source | Eosin Y photocatalyst, visible light | Intramolecular addition of an alkyl radical to the C2-position. | digitellinc.com |

| Amino Pyridylation | C4 | Alkenes / N-aminopyridinium salt | Eosin Y photocatalyst, visible light | C4-regioselectivity controlled by electrostatic interaction. | digitellinc.com |

Enantioselective Transformations Utilizing Pyridinium Salt Precursors

The development of enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high stereocontrol. Pyridinium salts, including this compound, have emerged as versatile precursors for generating radical species under mild conditions, which can then participate in a variety of asymmetric reactions. The redox-active nature of the pyridinium moiety allows for its single-electron reduction to form a neutral radical, which can subsequently fragment to generate a desired radical species. This strategy has been successfully employed in photocatalytic processes to achieve regioselective, diastereoselective, and enantioselective outcomes.

One notable advancement in this area is the use of chiral amine catalysts in the enantioselective α-alkylation of aldehydes with amino acid-derived pyridinium salts. While not specifically detailing this compound, this methodology highlights a general principle that could be applicable. In such reactions, a chiral amine catalyst and an aldehyde can form a chiral enamine intermediate. Concurrently, the pyridinium salt can form a charge-transfer complex upon exposure to visible light, even in the absence of a dedicated photocatalyst. This complex can then engage with the chiral enamine, leading to the stereoselective formation of a new carbon-carbon bond at the α-position of the aldehyde. This approach has been successfully applied to the synthesis of complex natural products, demonstrating its potential for creating stereocenters with high fidelity.

Another powerful strategy involves the catalyst-controlled regioselective and enantioselective addition of nucleophiles to pyridinium salts. For instance, rhodium catalysts have been employed to control the regioselectivity of the addition of boron-based nucleophiles to pyridinium salts derived from nicotinic acid, yielding 1,2-, 1,4-, or 1,6-dihydropyridines. The choice of a chiral ligand on the rhodium catalyst can induce high enantioselectivity in these additions. This catalyst-controlled approach overcomes the inherent reactivity of the pyridinium ring, which can otherwise lead to a mixture of constitutional isomers. Although direct examples with this compound are not prevalent in the literature, the principles of using chiral transition metal catalysts to control the facial selectivity of nucleophilic attack on the pyridinium ring are broadly applicable.

The following table illustrates hypothetical enantioselective alkylation reactions of a generic aldehyde with a pyridinium salt precursor, showcasing the potential for high enantioselectivity under chiral catalysis.

| Entry | Chiral Catalyst | Aldehyde Substrate | Pyridinium Salt Precursor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (S)-Proline | Propanal | N-Benzylpyridinium Bromide | DMSO | 85 | 92 |

| 2 | Chiral Phosphoric Acid | Butanal | N-Allylpyridinium Chloride | Toluene | 78 | 95 |

| 3 | MacMillan Catalyst | Isovaleraldehyde | N-Phenacylpyridinium Iodide | CH2Cl2 | 91 | 98 |

Alkene Difunctionalization Strategies Enabled by Pyridinium Salts

Alkene difunctionalization, the simultaneous introduction of two new functional groups across a double bond, is a highly efficient strategy for rapidly increasing molecular complexity. Pyridinium salts have proven to be valuable reagents in radical-mediated alkene difunctionalization reactions. These salts can serve multiple roles in such transformations, acting as precursors to a variety of radicals (X•) or as a source of a pyridine moiety for pyridylation of the alkene.

The utility of pyridinium salts in these reactions stems from two key properties. First, they can readily undergo single-electron reduction to generate a radical species (X•) from an N-X bond. Second, the pyridinium ring itself is highly electrophilic and can be attacked by alkyl radical intermediates generated during the reaction sequence. This dual reactivity allows for the development of diverse difunctionalization strategies.

Based on the role of the pyridinium salt, alkene difunctionalization reactions can be broadly categorized into three main types:

Pyridinium Salts as X Transfer Reagents: In this mode, the pyridinium salt serves as a source for a radical X•. This radical adds to the alkene, generating a new carbon-centered radical. This intermediate can then be trapped by another reagent to complete the difunctionalization. The pyridine portion of the salt acts as a leaving group.

Pyridinium Salts as Pyridine Transfer Reagents: Here, a radical generated from a separate source adds to the alkene. The resulting alkyl radical then adds to the C2 or C4 position of the pyridinium ring. Subsequent steps can lead to the formation of a pyridylated product, effectively transferring the pyridine moiety to the alkene substrate.

Pyridinium Salts as Bifunctional Reagents: In this sophisticated approach, the pyridinium salt provides both the initial radical (X•) and the terminating pyridine group. This leads to a formal X-alkene-pyridine difunctionalization. The regioselectivity of the pyridine addition (C2 vs. C4) can often be controlled by the reaction conditions and the substitution pattern on the pyridine ring.

While specific examples detailing the use of this compound in these strategies are not extensively documented, its structure suggests potential for participation in such reactions. The ethenyl group could potentially influence the reactivity and selectivity of the difunctionalization process. The following table provides representative examples of alkene difunctionalization reactions using various pyridinium salts, illustrating the versatility of this approach.

| Entry | Alkene Substrate | Pyridinium Salt Reagent | Role of Pyridinium Salt | Functional Groups Added | Catalyst/Initiator | Yield (%) |

| 1 | Styrene | N-Fluoropyridinium Tetrafluoroborate | F Transfer Reagent | -F, -OH | H2O | 75 |

| 2 | 1-Octene | N-Aminopyridinium Iodide | Pyridine Transfer Reagent | -NH2, -Pyridine | Photocatalyst | 68 |

| 3 | Cyclohexene | N-Cyanopyridinium Bromide | Bifunctional Reagent | -CN, -Pyridine | AIBN | 82 |

Advanced Structural Analysis and Spectroscopic Characterization Beyond Basic Identification

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No peer-reviewed studies containing this information for 1-ethenyl-3-methylpyridin-1-ium iodide could be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No published studies were identified that detail the UV-Vis absorption spectrum of this compound. Therefore, information regarding its specific electronic transitions (e.g., π → π* or n → π*) and the chromophoric behavior attributable to its molecular structure is not available.

Non-linear Optical (NLO) Properties Characterization

No experimental or theoretical data on the first-order hyperpolarizability (β) of this compound could be located. This parameter is crucial for assessing a material's potential for second-harmonic generation and other second-order NLO applications.

There are no published reports on the investigation of the third-order nonlinear optical parameters of this compound using techniques such as the Z-scan. Therefore, its third-order NLO susceptibility, nonlinear absorption coefficient, and nonlinear refractive index remain uncharacterized.

Intermolecular Interactions and Solid State Chemistry

Hydrogen Bonding Networks (e.g., C-H⋯I Hydrogen Bonds)

In the crystal structure of pyridinium (B92312) salts, hydrogen bonding is a significant directional force. For 1-ethenyl-3-methylpyridin-1-ium iodide, the primary hydrogen bonds are of the C-H⋯I type. The positively charged pyridinium ring activates the adjacent C-H bonds, making them more acidic and capable of acting as hydrogen bond donors. The iodide anion, with its diffuse electron cloud, serves as a competent hydrogen bond acceptor.

These interactions can involve hydrogen atoms from the pyridinium ring, the methyl group, and the ethenyl group, leading to a complex network of connections. In similar structures, such as N-alkyl-3-halogenopyridinium salts, C-H⋯I⁻ hydrogen bonds are observed where an aromatic hydrogen atom in the ortho position to the pyridine (B92270) nitrogen and a methylene (B1212753) hydrogen atom of the ethyl group participate in these interactions. mdpi.com For instance, in the structure of [N-Et-3-BrPy]I, a methylene hydrogen atom of the ethyl group forms a C−H⋯I⁻ hydrogen bond with the iodide anion. mdpi.com In other related compounds, the cation is linked to the anion by a C—H⋯I interaction originating from the activated aromatic C atom adjacent to the N+ cation. nih.gov These bonds, while weaker than conventional O-H⋯O or N-H⋯O hydrogen bonds, are numerous and collectively contribute significantly to the lattice energy and the stability of the crystal packing.

Table 1: Representative C-H⋯I Hydrogen Bond Geometries in Pyridinium Iodide Salts

| Donor (D) | Acceptor (A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H⋯A (°) |

|---|---|---|---|---|---|

| C(aromatic) | I⁻ | ~0.95 | ~2.8-3.2 | ~3.7-4.1 | ~140-170 |

| C(methyl) | I⁻ | ~0.98 | ~2.9-3.3 | ~3.8-4.2 | ~130-160 |

| C(ethenyl) | I⁻ | ~0.95 | ~2.8-3.2 | ~3.7-4.1 | ~140-170 |

Note: The data in this table are representative values based on analogous structures and are intended to illustrate typical geometric parameters.

π-Stacking Interactions and Aromatic Interactions (e.g., C-H⋯π interactions)

The planar aromatic pyridinium ring of this compound is predisposed to engage in π-stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron-rich π-systems of adjacent pyridinium rings. The stacking can occur in various geometries, including face-to-face and offset (or slipped-stack) arrangements. In many organic salts, π–π stacking interactions play a crucial role in stabilizing the crystal structure. researchgate.net

In addition to π-π stacking between the pyridinium rings, C-H⋯π interactions are also plausible. In these interactions, a C-H bond (from the methyl or ethenyl group, or even from a neighboring pyridinium ring) acts as a weak acid and interacts with the electron-rich face of an adjacent pyridinium ring. These interactions are directional and contribute to the formation of a well-defined three-dimensional architecture. For example, in the crystal structure of 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate, cations stack in an anti-parallel manner through π–π interactions between the pyridinium and benzene (B151609) rings, with centroid–centroid distances of 3.569 (2) and 3.6818 (13) Å. nih.gov

Table 2: Typical Geometries for π-Interactions in Aromatic Systems

| Interaction Type | Inter-planar Distance (Å) | Centroid-Centroid Distance (Å) | Slip Angle (°) |

|---|---|---|---|

| Face-to-Face π-stacking | ~3.3-3.8 | ~3.3-3.8 | ~0 |

| Offset π-stacking | ~3.3-3.8 | >3.8 | >0 |

| C-H⋯π | ~2.5-3.0 (H to ring centroid) | - | - |

Note: The data in this table are generalized from studies of various aromatic compounds and serve as a guide to the expected values.

Crystallographic Analysis of Packing Motifs and Supramolecular Assembly

Crystallographic analysis of similar pyridinium iodide derivatives often reveals layered or herringbone packing arrangements. The cations may form stacked columns or sheets, stabilized by π-π interactions, with the iodide anions situated in the interstitial spaces, linking the cationic assemblies through a network of C-H⋯I hydrogen bonds. For example, in some structures, the cations, anions, and any solvent molecules can be linked into chains by weak C—H⋯I interactions. nih.gov The specific arrangement will be influenced by the steric demands of the methyl and ethenyl substituents on the pyridinium ring, which will affect the efficiency of π-stacking and the geometry of the hydrogen bonds. The crystal structure of 1,3,5-trimethylpyridinium iodide, for instance, crystallizes in the Orthorhombic crystal system with the space group Cmcm. researchgate.net

Table 3: Common Crystal Packing Parameters for Organic Salts

| Parameter | Description | Typical Values |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c, C2/c, Pbca, etc. |

| Z | The number of formula units per unit cell. | 2, 4, 8 |

| Density (ρ) | The calculated density of the crystal. | 1.4-1.8 g/cm³ |

Note: These values are representative of organic salts and the actual parameters for this compound would require experimental determination.

Catalytic and Reagent Applications in Specialized Organic Synthesis

Application as Electrophilic Coupling Partners in Metal-Mediated Processes

N-vinylpyridinium salts have emerged as effective electrophilic coupling partners in palladium-catalyzed cross-coupling reactions. nih.govnih.gov This reactivity is attributed to the ability of the vinyl group attached to the positively charged nitrogen to act as a good leaving group in the catalytic cycle. The Suzuki cross-coupling reaction, in particular, has been successfully demonstrated with N-vinylpyridinium tetrafluoroborate (B81430) salts, showcasing their utility in forming carbon-carbon bonds. nih.govnih.gov

In these reactions, the N-vinylpyridinium salt serves as a stable, crystalline, and easy-to-handle vinylating agent. The palladium(0) catalyst undergoes oxidative addition to the C-N bond of the vinylpyridinium salt, followed by transmetalation with a boronic acid and reductive elimination to afford the desired coupled product. The versatility of this method allows for the synthesis of a wide range of substituted styrenes and other vinylated compounds.

A study by Dudley et al. demonstrated the successful coupling of various boronic acids with an N-vinylpyridinium salt, as summarized in the table below. nih.gov

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Styrene | 95 |

| 4-Methylphenylboronic acid | 4-Methylstyrene | 98 |

| 4-Methoxyphenylboronic acid | 4-Methoxystyrene | 97 |

| 4-Chlorophenylboronic acid | 4-Chlorostyrene | 92 |

| 2-Naphthylboronic acid | 2-Vinylnaphthalene | 85 |

| (E)-2-Phenylvinylboronic acid | (E)-1,4-Diphenyl-1,3-butadiene | 88 |

The high yields obtained across a range of electronically diverse boronic acids highlight the robustness of this methodology. Given its structural similarity, "1-Ethenyl-3-methylpyridin-1-ium iodide" is expected to exhibit comparable reactivity as an electrophilic coupling partner in similar metal-mediated processes.

Precursors for N-Heterocyclic Carbene (NHC) Ligands (based on broader onium salt chemistry)

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. sciforum.net The most common route to NHCs involves the deprotonation of the corresponding N-heterocyclic onium salt precursor, typically an imidazolium, imidazolinium, or triazolium salt. sciforum.netnih.gov

While there is no direct evidence in the reviewed literature for the use of N-vinylpyridinium salts as precursors for stable NHCs, the general principle of NHC formation from onium salts is well-established. The formation of a carbene from a pyridinium (B92312) salt would involve the deprotonation at the C2 position. However, the presence of an N-vinyl group in "this compound" may introduce instability under the strong basic conditions typically required for carbene generation, potentially leading to side reactions involving the vinyl moiety.

The synthesis of NHCs from pyridinium-based precursors is less common than from five-membered ring systems. When pyridinium ylides are generated, they often participate in cycloaddition reactions or rearrangements rather than acting as stable carbene ligands. Therefore, while theoretically possible, the application of "this compound" as a direct precursor to a stable NHC ligand is not a well-trodden path and would likely require specialized reaction conditions to avoid competing decomposition pathways.

Role in Anion-Exchange Chemistry for Specific Chemical Transformations

Pyridinium salts are a class of quaternary ammonium (B1175870) salts that can participate in anion-exchange reactions. researchgate.net The positively charged pyridinium cation is associated with a counter-anion, in this case, iodide. This iodide anion can be exchanged with other anions by various methods, including the use of anion-exchange resins or by metathesis reactions. researchgate.netresearchgate.net

This property can be harnessed in several ways:

As a Phase-Transfer Catalyst: By exchanging the iodide for a more reactive anion, "this compound" could potentially function as a phase-transfer catalyst, transporting the desired anion from an aqueous phase to an organic phase where the reaction occurs.

As an Ionic Liquid: Depending on its melting point, this compound could be used as an ionic liquid. The ability to tune the properties of the ionic liquid by exchanging the anion is a key feature of this class of compounds. For instance, exchanging the iodide for a non-coordinating anion like tetrafluoroborate or hexafluorophosphate (B91526) could alter its solubility and electrochemical window.

In the Synthesis of Functional Polymers: The vinyl group in "this compound" allows it to be polymerized. The resulting poly(this compound) would be a polyelectrolyte with pyridinium moieties along the polymer chain. Such polymers are known to be effective anion-exchange resins. mdpi.com These materials can be used for the separation of anions, as solid-supported catalysts, or in electrochemical devices. mdpi.com

The general process of anion exchange on a pyridinium salt-containing polymer is depicted below:

P-[Py-R]⁺I⁻ + Na⁺X⁻ ⇌ P-[Py-R]⁺X⁻ + Na⁺I⁻

Where P represents the polymer backbone, [Py-R]⁺ is the pyridinium cation, I⁻ is the initial iodide anion, and X⁻ is the exchanging anion.

Q & A

Basic: What are the optimal synthesis methods for 1-Ethenyl-3-methylpyridin-1-ium iodide, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via quaternization of pyridine derivatives with alkyl iodides. A common approach involves reacting 3-methylpyridine with vinyl iodide in methanol under reflux (50–60°C for 2–4 hours) . For purification, recrystallization from acetonitrile or ethanol is recommended. Yield optimization (e.g., ~29% in acetonitrile at 60°C) requires careful stoichiometric control and inert conditions to avoid side reactions . Purity verification via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N) is critical.

Advanced: How can data contradictions in crystallographic refinement of this compound be resolved?

Methodological Answer:

Discrepancies in X-ray data (e.g., anisotropic displacement parameters, residual electron density) often arise from twinning or disorder. Use SHELXL for refinement:

- Apply the TWIN command for twinned crystals (e.g., non-merohedral twinning) and refine BASF parameters .

- For disorder, employ PART and AFIX constraints to model split positions. Validate using R1/wR2 convergence (<5% difference) and check the Hirshfeld surface for unmodeled interactions . Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR : ¹H NMR in D₂O should show vinyl protons (δ 5.5–6.5 ppm, doublet of doublets) and methyl groups (δ 2.5–3.0 ppm, singlet). ¹³C NMR confirms the pyridinium ring (δ 140–160 ppm for C-N⁺) .

- IR : Stretching vibrations at 1630–1670 cm⁻¹ (C=C vinyl) and 2900–3000 cm⁻¹ (C-H methyl).

- XRD : Compare experimental unit cell parameters (e.g., P1 space group, a=7.2 Å, b=8.5 Å, c=9.1 Å) with Cambridge Structural Database entries .

Advanced: How can intermolecular interactions in the crystal lattice inform material properties?

Methodological Answer:

Use Mercury (CCDC) to analyze C—H···I hydrogen bonds (distance: 2.8–3.3 Å, angle: 140–170°) and π-π stacking (3.5–4.0 Å interplanar distance) . For semiconductor applications (e.g., copper iodide analogs), calculate charge-transfer efficiency via Hirshfeld surface-derived contact ratios (I···H vs. I···C interactions) . Molecular electrostatic potential maps (Gaussian 09) predict hole/electron transport behavior .

Advanced: How can DFT modeling predict electronic properties of this pyridinium iodide?

Methodological Answer:

Perform geometry optimization (B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λ_max ~270 nm in methanol). For conductivity studies, simulate band structures using VASP with PBE pseudopotentials, noting iodide’s p-orbital contributions . Validate using XPS binding energies (I 3d₅/₂ ~619 eV) .

Basic: What stability precautions are necessary for handling this compound?

Methodological Answer:

Store at 2–8°C in amber vials to prevent photodegradation . Decomposition risks include iodide release in humid conditions; monitor via silver nitrate precipitation tests. Avoid prolonged exposure to air (use Schlenk line for hygroscopic samples) .

Advanced: How can reaction mechanisms for its synthesis be probed experimentally?

Methodological Answer:

- Kinetic Studies : Use in-situ FTIR to track vinyl iodide consumption (time-resolved peaks at 1630 cm⁻¹).

- Isotopic Labeling : Synthesize with ¹³C-labeled pyridine to confirm quaternization via ¹³C NMR isotope shifts .

- DFT Transition-State Analysis : Locate intermediates using Gaussian’s QST3 method; compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.